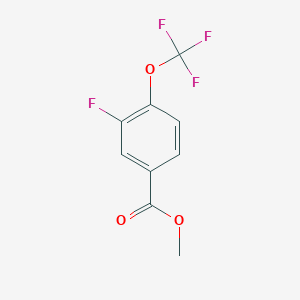

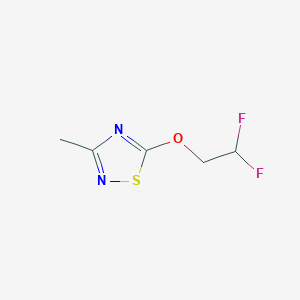

5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole (DFMT) is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields. DFMT is a heterocyclic compound that contains a thiadiazole ring and a difluoroethoxy group. It has been synthesized using several methods, and its mechanism of action, biochemical and physiological effects, and future directions have been explored in detail.

Scientific Research Applications

1. Anticancer Properties

- A study by Gomha et al. (2017) revealed that certain thiadiazole derivatives demonstrated potent anticancer activities. The derivatives were synthesized and evaluated in vitro against Hepatocellular carcinoma cell lines, showcasing significant results (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).

2. Fungicidal and Antiviral Activities

- Zheng et al. (2010) developed 5-methyl-1,2,3-thiadiazoles via a Ugi reaction, which exhibited promising fungicidal and antivirus activities. The synthesized compounds demonstrated a broad-spectrum of activities against fungi and viruses, indicating potential for pesticide development (Zheng, Mi, Fan, Zuo, Zhang, Wang, & Yang, 2010).

3. Anti-inflammatory Agents

- In 1993, Mullican et al. designed thiadiazole derivatives as dual inhibitors of lipoxygenase and cyclooxygenase, showing effectiveness in rat models of inflammation without causing gastric ulceration. This suggests their potential use as anti-inflammatory agents (Mullican, Wilson, Conner, Kostlan, Schrier, & Dyer, 1993).

4. Solar Cell Applications

- Rahman et al. (2018) utilized organo-sulfur compounds related to thiadiazoles in dye-sensitized and quantum-dot sensitized solar cells. This research highlights the potential of thiadiazoles in renewable energy applications, particularly in sensitization-based solar cells (Rahman, Wang, Nath, & Lee, 2018).

5. Corrosion Inhibition

- Thiadiazole derivatives have been studied for their corrosion inhibition properties. Bentiss et al. (2007) found that certain 1,3,4-thiadiazoles effectively inhibited corrosion of mild steel in acidic solutions, making them valuable in material science and engineering (Bentiss, Lebrini, Lagrenée, Traisnel, Elfarouk, & Vezin, 2007).

6. Bronze Corrosion Inhibitors

- Varvara et al. (2008) evaluated the effectiveness of thiadiazole derivatives in inhibiting bronze corrosion, highlighting their potential in preserving metal artifacts and in industrial applications (Varvara, Muresan, Rahmouni, & Takenouti, 2008).

Mechanism of Action

Result of Action

The molecular and cellular effects of 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole remain speculative. It could alter gene expression, protein function, or cellular processes. Experimental studies are necessary to validate these hypotheses.

References:

- Gond, R., van Ekeren, W., Mogensen, R., Naylor, A. J., & Younesi, R. (2021). Non-flammable liquid electrolytes for safe batteries. Materials Horizons, 8, 2913-2928

- Methanol/5 mM ammonium acetate (50% v/v) containing 0.1 μM hexakis (2,2-difluoroethoxy) phosphazene was delivered as the sheath liquid at 10 μL/min. ESI-TOFMS was performed in the negative ion mode, and the capillary voltage was set to 3.5 kV

- Review on late-stage difluoromethylation: concepts, developments, and perspectives

properties

IUPAC Name |

5-(2,2-difluoroethoxy)-3-methyl-1,2,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2N2OS/c1-3-8-5(11-9-3)10-2-4(6)7/h4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNPWMOVEOUUYAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)OCC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((5-methylisoxazol-4-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B3008775.png)

![Methyl 2-[({[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B3008780.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3008781.png)

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)morpholine-4-carboxamide](/img/structure/B3008782.png)

![6-[6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide](/img/structure/B3008784.png)

![1-[(2-Methylphenyl)methyl]pyrazole](/img/structure/B3008787.png)

![3-oxo-2-phenyl-5-propyl-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3008791.png)

![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B3008792.png)